molecular formula C17H20O3 B14132222 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene

1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene

Cat. No.: B14132222
M. Wt: 272.34 g/mol
InChI Key: GJTLNUGEUMLLFL-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene: is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of three methoxy groups and a 4-methylbenzyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3,5-trimethoxybenzene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the 4-methylbenzyl group play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Trimethoxy-2-(4-methylbenzyl)benzene is unique due to the presence of both methoxy groups and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it valuable in specific research applications where these functional groups are essential .

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

1,3,5-trimethoxy-2-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-15-16(19-3)10-14(18-2)11-17(15)20-4/h5-8,10-11H,9H2,1-4H3

InChI Key

GJTLNUGEUMLLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

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